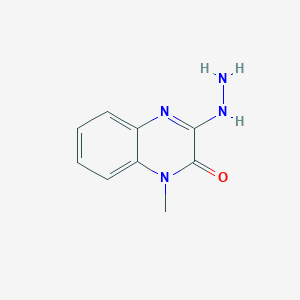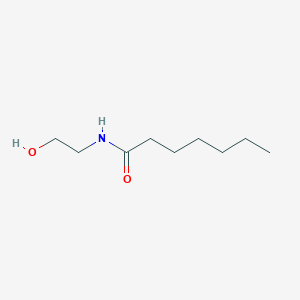
N-(2-Hydroxyethyl)heptanamide
Overview
Description
N-(2-Hydroxyethyl)heptanamide: is an organic compound with the molecular formula C9H19NO2 It is a secondary amide with a hydroxyl group attached to the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Hydroxyethyl)heptanamide can be synthesized through the reaction of heptanoic acid with ethanolamine. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes. The raw materials, heptanoic acid and ethanolamine, are fed into the reactor along with the catalyst. The reaction mixture is heated to the desired temperature, and the product is continuously removed and purified using techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2-Hydroxyethyl)heptanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(2-oxoethyl)heptanamide.
Reduction: The amide group can be reduced to form the corresponding amine, N-(2-hydroxyethyl)heptanamine.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: N-(2-oxoethyl)heptanamide
Reduction: N-(2-hydroxyethyl)heptanamine
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: N-(2-Hydroxyethyl)heptanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used as a model compound to study the behavior of amides and hydroxyl-containing molecules in biological systems.
Medicine: this compound has potential applications in the development of pharmaceuticals. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used as a surfactant and emulsifying agent. Its amphiphilic nature allows it to stabilize emulsions and improve the solubility of hydrophobic compounds.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)heptanamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and amide bond play crucial roles in its binding affinity and specificity. The compound can form hydrogen bonds and other non-covalent interactions with its targets, leading to modulation of their activity.
Comparison with Similar Compounds
- N-(2-Hydroxyethyl)hexanamide
- N-(2-Hydroxyethyl)octanamide
- N-(2-Hydroxyethyl)nonanamide
Comparison: N-(2-Hydroxyethyl)heptanamide is unique due to its specific chain length and the presence of both a hydroxyl group and an amide bond. Compared to its analogs with different chain lengths, it exhibits distinct physical and chemical properties, such as solubility, melting point, and reactivity. These differences make it suitable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
N-(2-hydroxyethyl)heptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-3-4-5-6-9(12)10-7-8-11/h11H,2-8H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNSXQUYLMMDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560541 | |
| Record name | N-(2-Hydroxyethyl)heptanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23054-50-4 | |
| Record name | N-(2-Hydroxyethyl)heptanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

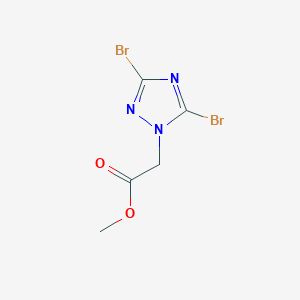
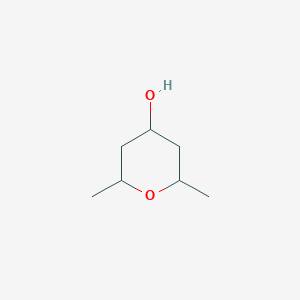
![Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone](/img/structure/B1317621.png)
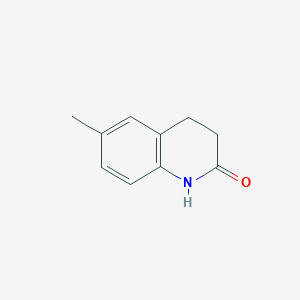
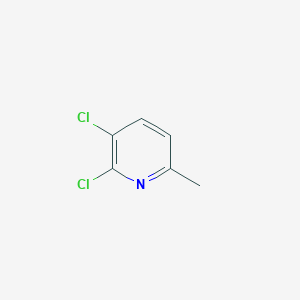
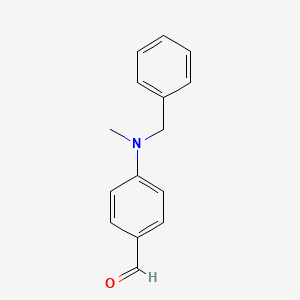
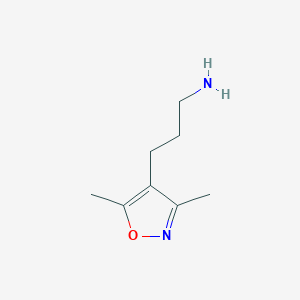

![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B1317637.png)
